molecular formula C15H21N3O5S B5365853 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5365853
M. Wt: 355.4 g/mol
InChI Key: ILXZWNOYFCFNCO-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups, as well as a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-6-18-10(2)14(9-16-18)24(19,20)17-11-7-12(21-3)15(23-5)13(8-11)22-4/h7-9,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXZWNOYFCFNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

1-Ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-5-methyl-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-sulfonamide

Uniqueness: 1-Ethyl-5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group, in particular, may enhance its potential interactions with biological targets compared to similar compounds with different substitution patterns.

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